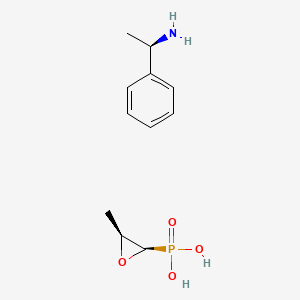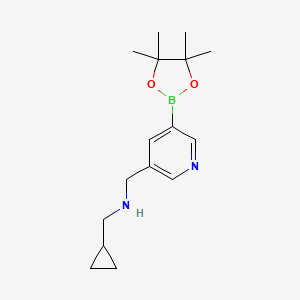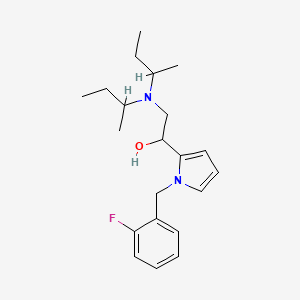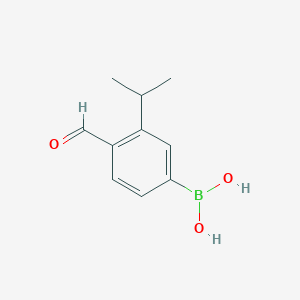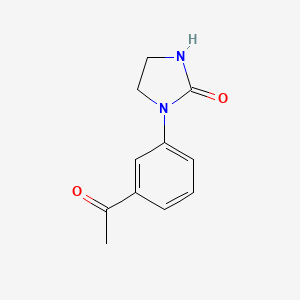
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Pharmacophore Analysis
Arylcycloalkylamines, including phenyl piperidines and piperazines, are highlighted for their pharmacophoric groups found in antipsychotic agents. The incorporation of arylalkyl substituents, such as 4'-fluorobutyrophenones, enhances the potency and selectivity of binding affinity at D2-like receptors. This suggests that similar compounds, including 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, could be synthesized to target specific receptor sites with high selectivity and potency (Sikazwe et al., 2009).
Environmental and Biomedical Applications
DNA Binding and Fluorescence : Derivatives like Hoechst 33258, a compound structurally similar to arylpiperazines, bind strongly to the minor groove of double-stranded DNA, indicating potential applications of related compounds in cellular biology for DNA staining and analysis (Issar & Kakkar, 2013).
Therapeutic Potential : Piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly affect the medicinal potential of these molecules, suggesting that specific alterations could enhance the pharmacokinetic and pharmacodynamic properties for various diseases (Rathi et al., 2016).
Antiviral Activity : Certain phenothiazines, sharing structural similarities with arylpiperazines, demonstrate antiviral activity against RNA viruses by inhibiting viral replication and entry into host cells. This suggests potential antiviral applications for 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride and its derivatives (Otręba et al., 2020).
Nanofiltration Membrane Development : Research on nanofiltration (NF) membranes featuring crumpled polyamide layers, including piperazine-based NF membranes, has shown significant improvements in water permeance and selectivity. These findings suggest environmental applications for related compounds in water treatment and purification processes (Shao et al., 2022).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15;;/h1-4,12,14,16H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHATOVNGBXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)

